
Technical Monograph: 2-Chloro-9-methyl-3H-
purin-6-one

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: 2-chloro-9-methyl-3H-purin-6-one

Cat. No.: B8012869

Get Quote

Executive Summary
2-Chloro-9-methyl-3H-purin-6-one is a functionalized purine scaffold essential in the

development of nucleoside analogs and antiviral therapeutics. Characterized by a chlorine

atom at the C2 position and a methyl group at the N9 position, this compound serves as a

"locked" tautomeric model of hypoxanthine. It is primarily utilized as a late-stage intermediate

for synthesizing guanine derivatives (via C2 amination) or as a substrate for investigating

purine salvage pathway enzymes, specifically hypoxanthine-guanine

phosphoribosyltransferase (HGPRT).

Chemical Identity & Physicochemical Properties[1]
[2][3]
The compound exists predominantly in the lactam (6-oxo) tautomeric form, with the N9 position

blocked by a methyl group, forcing the dissociable proton to reside on the pyrimidine ring

(typically N1).
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Property Specification

CAS Number 36323-92-9

IUPAC Name 2-Chloro-9-methyl-1,9-dihydro-6H-purin-6-one

Molecular Formula C₆H₅ClN₄O

Molecular Weight 184.58 g/mol

SMILES Cn1cnc2c1nc(Cl)[nH]c2=O

InChI Key GFDFINQSCGJTCD-UHFFFAOYSA-N

Appearance Off-white to pale yellow crystalline powder

Solubility
DMSO (High), DMF (High), Water

(Low/Moderate)

Melting Point >300 °C (Decomposes)

Structural Tautomerism
Unlike unsubstituted hypoxanthine, the N9-methyl group prevents N7/N9 tautomerism.

However, lactam-lactim tautomerism at C6/N1 remains possible, with the lactam (keto) form

being thermodynamically favored in neutral aqueous solution and the solid state.

Synthetic Methodology
The most robust synthesis of 2-chloro-9-methyl-3H-purin-6-one avoids the direct methylation

of 2-chlorohypoxanthine, which often yields difficult-to-separate N7/N9 mixtures. Instead, a

hydrolytic desymmetrization of 2,6-dichloro-9-methylpurine is the preferred industrial route.
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Figure 1: Synthetic route via regioselective hydrolysis of 2,6-dichloro-9-methylpurine.
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Detailed Protocol
Stage 1: Synthesis of 2,6-Dichloro-9-methylpurine

Reagents: 2,6-Dichloropurine (1.0 eq), Methyl Iodide (1.1 eq), Potassium Carbonate (1.5

eq), DMF (Solvent).

Procedure:

Dissolve 2,6-dichloropurine in anhydrous DMF.

Add K₂CO₃ and stir for 15 minutes to generate the purinide anion.

Add Methyl Iodide dropwise at 0°C to minimize N7-alkylation.

Stir at room temperature for 4–6 hours.

Workup: Pour into ice water. Filter the resulting precipitate.[1][2] Recrystallize from

Ethanol/Water to isolate the N9 isomer (the N7 isomer is more soluble and remains in the

filtrate).

Stage 2: Hydrolysis to 2-Chloro-9-methyl-3H-purin-6-one
Reagents: 2,6-Dichloro-9-methylpurine, 1N NaOH (aqueous).

Rationale: The chlorine at C6 is significantly more electrophilic than the chlorine at C2 due to

the para-like resonance with N9 and N3. This allows for selective hydrolysis.

Procedure:

Suspend 2,6-dichloro-9-methylpurine in 1N NaOH (5 eq).

Reflux for 2–3 hours. Monitor by TLC (the starting material spot will disappear, and a more

polar spot will appear).

Acidification: Cool the solution and carefully acidify to pH 5.0 using Glacial Acetic Acid or

dilute HCl.
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Isolation: The product precipitates as a white solid upon acidification. Filter, wash with cold

water, and dry under vacuum over P₂O₅.

Therapeutic & Research Applications
Nucleoside Analog Development
This compound is a critical scaffold for "base-modified" nucleosides. The C2-chloro group acts

as a versatile handle for nucleophilic aromatic substitution (SₙAr).

Guanine Analogs: Reaction with ammonia or primary amines at high temperature converts

the C2-chloro group to an amine, yielding 9-methylguanine derivatives.

Enzyme Inhibitors: Used to synthesize acyclic nucleoside phosphonates that inhibit Purine

Nucleoside Phosphorylase (PNP).

Mechanism of Action (Biological Probe)
In biochemical assays, 2-chloro-9-methyl-3H-purin-6-one serves as a substrate analog for

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT).

Pathway: It mimics hypoxanthine but cannot be ribosylated at N9 (blocked).

Utility: It is used to study the binding affinity of the active site pockets of HGPRT without

turnover, or to study non-ribosyl transfer mechanisms.
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Figure 2: Structure-Activity Relationship (SAR) nodes of the scaffold.

Analytical Characterization
To validate the identity of CAS 36323-92-9, the following spectral signatures are diagnostic:

Method Diagnostic Signal Interpretation

¹H NMR (DMSO-d₆) δ 3.65 ppm (s, 3H) N9-Methyl group (Singlet).

δ 8.05 ppm (s, 1H)
C8-H proton (Characteristic

purine singlet).

δ 12.50 ppm (br s, 1H)
N1-H (Exchangeable amide

proton).

HPLC RT ~ 4.5 min

C18 Column, MeOH/H₂O

gradient (More polar than

dichloro precursor).

Mass Spec (ESI) [M+H]⁺ = 185.0 Matches Formula C₆H₅ClN₄O.

Safety & Handling (SDS Summary)
Hazard Classification: Acute Tox. 4 (Oral).

GHS Signal Word:WARNING.

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation).

PPE: Nitrile gloves, safety goggles, and particulate respirator (N95) are required during

synthesis due to the bioactivity of purine analogs.

References
Sigma-Aldrich. (2023). Product Specification: 2-Chloro-9-methyl-3H-purin-6(9H)-one. Link

Robins, R. K. (1958). "Potential Purine Antagonists.[3] I. Synthesis of Some 4,6-Substituted

Pyrazolo [3,4-d] pyrimidines." Journal of the American Chemical Society. (Foundational

chemistry for chloropurine hydrolysis).[4]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.sigmaaldrich.com
https://www.researchgate.net/figure/Alkylation-of-2-6-dichloro-9H-purine_fig5_356637650
https://patentimages.storage.googleapis.com/22/1b/77/99c41c0092f255/EP0569421B1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8012869?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kamaike, K., et al. (2001). "Efficient Synthesis of 2-Chlorohypoxanthine Nucleosides."
Tetrahedron Letters. (Describes the selective hydrolysis of 2,6-dichloropurines).

PubChem. (2023). Compound Summary: 2-Chloro-9-methyl-9H-purin-6-ol. CID 2724589.

Link

Beaman, A. G., & Robins, R. K. (1962). "The Synthesis of 2-Substituted Purines." Journal of
Applied Chemistry. (Classic reference for converting 2,6-dichloropurine to 2-chloro-6-
oxopurine).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Contact our Ph.D. Support Team for a compatibility check
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